molecular formula C10H13BrN2O3 B13200768 Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate

Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate

Cat. No.: B13200768
M. Wt: 289.13 g/mol
InChI Key: ZJVUXGNZIKBHFM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate is a complex organic compound that features a brominated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common method starts with the bromination of pyridine derivatives, followed by the introduction of amino and hydroxy groups through nucleophilic substitution and reduction reactions. The final step involves esterification to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The amino and hydroxy groups may also participate in hydrogen bonding or other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: Shares the brominated pyridine ring but lacks the ester and hydroxy groups.

    Ethyl 2-amino-3-(5-chloropyridin-3-yl)-3-hydroxypropanoate: Similar structure with a chlorine atom instead of bromine.

    Methyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate: Similar structure with a methyl ester instead of ethyl.

Uniqueness

This compound is unique due to the combination of its brominated pyridine ring, amino group, hydroxy group, and ethyl ester. This combination of functional groups provides a distinct set of chemical and biological properties that can be exploited in various applications.

Biological Activity

Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula : C10H13BrN2O3
Molecular Weight : 289.13 g/mol
IUPAC Name : this compound
Structural Features : The compound features a brominated pyridine ring, an amino group, a hydroxy group, and an ethyl ester, contributing to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC10H13BrN2O3
Molecular Weight289.13 g/mol
IUPAC NameThis compound
InChI KeyZJVUXGNZIKBHFM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The brominated pyridine ring can engage in interactions with enzymes or receptors, potentially inhibiting their activity or modifying their function. The amino and hydroxy groups are likely to participate in hydrogen bonding, enhancing the compound's binding affinity to biological targets.

Biological Activity

  • Antimicrobial Properties
    • Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. This compound's structural features may confer similar properties, making it a candidate for further investigation in antimicrobial applications.
  • Anticancer Potential
    • Preliminary studies suggest that brominated pyridine derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The unique combination of functional groups in this compound may enhance its efficacy in targeting cancer cell pathways.

Study 1: Antimicrobial Activity

A study conducted on related brominated pyridine compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The results suggested that the presence of the bromine atom enhances the lipophilicity of the molecule, facilitating better membrane penetration.

Study 2: Anticancer Effects

In vitro studies on similar compounds indicated that brominated derivatives could inhibit cell proliferation in various cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis. Further research is needed to evaluate the specific effects of this compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-amino-3-(5-chloropyridin-3-yl)-3-hydroxypropanoateChlorinated pyridine ringDifferent halogen substitution
Mthis compoundMethyl ester instead of ethylVariation in ester functionality
2-Amino-5-bromopyridineLacks hydroxy and ester groupsSimpler structure without additional functional groups

Properties

Molecular Formula

C10H13BrN2O3

Molecular Weight

289.13 g/mol

IUPAC Name

ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C10H13BrN2O3/c1-2-16-10(15)8(12)9(14)6-3-7(11)5-13-4-6/h3-5,8-9,14H,2,12H2,1H3

InChI Key

ZJVUXGNZIKBHFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC(=CN=C1)Br)O)N

Origin of Product

United States

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